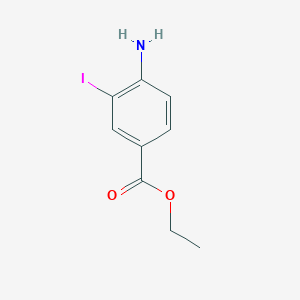

Ethyl 4-amino-3-iodobenzoate

Descripción

Contextualization within Halogenated Benzoate (B1203000) Esters Research

Ethyl 4-amino-3-iodobenzoate belongs to the broader class of halogenated benzoate esters. These compounds are characterized by a benzene (B151609) ring substituted with at least one halogen atom and an ester functional group. Halogenated esters are significant in several areas of scientific investigation. They serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The inclusion of halogens can enhance the biological activity of molecules, with some halogenated benzoate derivatives exhibiting improved antifungal properties. researchgate.net

Research into related, more complex halogenated benzoate esters demonstrates their utility. For instance, compounds like 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester are utilized in pharmaceutical development for creating anti-inflammatory drugs and in material science to enhance the thermal stability of polymers. chemimpex.com The electronic and steric effects imparted by the halogen and other functional groups make these esters subjects of interest in medicinal chemistry and materials science.

Significance of the Amino and Iodo Substituents in Organic Synthesis and Medicinal Chemistry

The specific functional groups on this compound—the amino and iodo substituents—are what give the molecule its distinct reactivity and utility.

The amino group (-NH2) is a pivotal functional group in organic and medicinal chemistry. proventainternational.com Its presence introduces polarity and the ability to form hydrogen bonds, which can be crucial for a molecule's interaction with biological targets like enzymes and receptors. mdpi.com Nitrogen-containing heterocycles, often synthesized from precursors containing amino groups, are foundational to a vast number of pharmaceuticals. mdpi.com In synthesis, the amino group can be readily modified, making it a versatile handle for constructing more elaborate molecular structures. enamine.net

The iodo substituent (-I) offers unique advantages. In medicinal chemistry, iodine, along with other large halogens like bromine, can participate in a highly directional, non-covalent interaction known as halogen bonding. acs.org This occurs because the iodine atom has a region of positive electrostatic potential (a "σ-hole") that can interact attractively with Lewis bases, such as the oxygen atoms in the backbones of proteins. acs.orgnih.gov This interaction can enhance the binding affinity of a drug candidate to its target protein. nih.gov In organic synthesis, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

The combination of both an electron-donating amino group and an electron-withdrawing, sterically significant iodine atom on the same aromatic ring creates a unique electronic distribution. This distinct pattern of reactivity makes this compound a valuable building block for designing targeted therapies and creating complex molecules with specific, pre-determined properties.

Historical Perspective of Related Iodo-Aminobenzoate Chemistry

The chemistry underpinning this compound is rooted in foundational organic synthesis principles developed over a century ago. The parent molecule, 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), has been known as a chemical compound since 1863. nih.gov

The methods for introducing an iodine atom onto an aromatic ring bearing an amino group are classic organic transformations. Specifically, the diazotization of an aromatic amine, followed by a reaction with an iodide salt (a variation of the Sandmeyer reaction), has long been the standard procedure. orgsyn.orgorgsyn.org Historical procedures for synthesizing compounds like m-iodobenzoic acid from m-aminobenzoic acid were described in the chemical literature of the early 20th century, referencing original work from the 1800s. orgsyn.org These well-established reactions demonstrate that the fundamental chemistry required to create the iodo-aminobenzoate scaffold has been part of the organic chemist's toolkit for a significant time. The synthesis of specific esters like this compound represents a modern application of this classic chemistry, driven by contemporary research needs for specialized chemical building blocks.

Direct Iodination of Ethyl 4-aminobenzoate (B8803810)

The most common approach for synthesizing this compound is the direct iodination of Ethyl 4-aminobenzoate. This method introduces an iodine atom onto the aromatic ring at the position ortho to the amino group. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethoxycarbonyl group, iodination occurs at one of the ortho positions (position 3).

Several reagent systems have been successfully employed for the direct iodination of Ethyl 4-aminobenzoate. The choice of reagents can significantly influence the reaction's efficiency, selectivity, and yield.

One effective method involves the use of N-iodosuccinimide (NIS). nih.govorganic-chemistry.org In a typical procedure, N-iodosuccinimide is added to a solution of Ethyl 4-aminobenzoate. nih.gov The reaction is often stirred at room temperature for a couple of hours. nih.gov The use of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, can activate the N-halosuccinimide, increasing the reaction rate and improving regioselectivity, particularly for less activated or deactivated aromatic compounds. lookchem.comresearchgate.net

Another established protocol utilizes a combination of sodium periodate (B1199274) (NaIO4), sodium chloride (NaCl), and potassium iodide (KI). rsc.org In this process, Ethyl 4-aminobenzoate is dissolved in a solvent mixture, and the iodinating reagents are added sequentially. rsc.org The reaction is typically stirred overnight at room temperature to ensure completion. rsc.org A similar approach has been documented for the synthesis of the corresponding methyl ester, mthis compound, using molecular iodine (I2) at 0 °C. rsc.org

The following table summarizes various reagent systems and conditions for this direct iodination:

| Reagent System | Catalyst/Additive | Temperature | Duration | Reference |

| N-Iodosuccinimide (NIS) | None specified | Room Temperature | 2 hours | nih.gov |

| NIS | Trifluoroacetic Acid (TFA) or H₂SO₄ | Room Temperature | Varies (1-5 hours) | lookchem.comresearchgate.net |

| NaIO₄, NaCl, KI | None | Room Temperature | Overnight | rsc.org |

| Molecular Iodine (I₂) | None | 0 °C | 2 hours | rsc.org |

| Note: This condition was reported for the synthesis of the methyl ester analog. |

The selection of an appropriate solvent is critical for the success of the iodination reaction, as it must dissolve the starting material and reagents while facilitating the reaction.

Acetonitrile is a commonly used solvent, especially when N-iodosuccinimide is employed in conjunction with an acid catalyst like sulfuric acid. lookchem.com However, solubility can sometimes be a limitation in this system. lookchem.com For reactions using NIS without a strong acid catalyst, methyl acetate (B1210297) has been shown to be an effective solvent. nih.gov

A mixture of acetic acid and water (e.g., a 9:1 ratio) is used for the iodination method involving NaIO4 and KI. rsc.org For the synthesis of the related methyl ester using molecular iodine, a solvent system of pyridine (B92270) and 1,4-dioxane (B91453) in a 1:1 ratio has been reported. rsc.org Optimization of the solvent system aims to maximize yield and minimize side reactions. For instance, while electron-rich aromatics can be iodinated by NIS in pure acetonitrile, the addition of an acid catalyst typically enhances both the reaction rate and the regioselectivity. researchgate.net

Following the completion of the reaction, a multi-step purification process is generally required to isolate the pure this compound. The specific workup procedure depends on the reagents and solvents used.

A common first step is to quench the reaction, often with an aqueous solution like a phosphate (B84403) buffer or water. nih.govrsc.org The product is then typically extracted from the aqueous phase into an organic solvent, with ethyl acetate being a frequent choice. nih.govrsc.orgrsc.org

The organic layer is then washed sequentially with several solutions. A wash with a sodium thiosulfate (B1220275) solution is used to remove any unreacted iodine. rsc.orgrsc.org A wash with a saturated sodium bicarbonate solution or another base is employed to neutralize any acid catalyst or acidic byproducts. rsc.org A final wash with brine helps to remove water from the organic layer. rsc.orgrsc.org

After washing, the organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered. nih.govrsc.orgrsc.org The solvent is then removed under reduced pressure. The resulting crude product is often purified further using column chromatography on silica (B1680970) gel to yield the final, pure compound. nih.govrsc.orgrsc.org

High yields of this compound can be achieved through direct iodination, though the reported yields vary with the specific methodology.

The following table summarizes reported yields for different synthetic methods:

| Method | Yield | Reference |

| NIS in MeOAc | 79% | nih.gov |

| NaIO₄, NaCl, KI in AcOH/H₂O | 95% | rsc.org |

| I₂ in Pyridine/Dioxane | 95% | rsc.org |

| Note: This yield was reported for the synthesis of the methyl ester analog. |

The methods utilizing NaIO₄/KI and molecular iodine have demonstrated very high yields of 95%. rsc.orgrsc.org The NIS-based method also provides a good yield of 79%. nih.gov For scalability, the cost and handling of reagents are important considerations. Methods using inexpensive reagents like potassium iodide and sodium periodate may be more economically viable for large-scale production compared to those using N-iodosuccinimide. rsc.org

Alternative Synthetic Routes to this compound

While direct iodination of Ethyl 4-aminobenzoate is the most prevalent synthetic route, alternative strategies based on different precursors can also be envisioned.

An alternative two-step synthetic route involves starting with a different precursor molecule. One such strategy is the esterification of 4-amino-3-iodobenzoic acid.

This approach consists of:

Synthesis or acquisition of 4-amino-3-iodobenzoic acid: This key intermediate is commercially available. synquestlabs.com Its synthesis would typically involve the iodination of 4-aminobenzoic acid.

Esterification: The carboxylic acid group of 4-amino-3-iodobenzoic acid is then esterified using ethanol (B145695), typically under acidic conditions (e.g., Fischer esterification), to yield the final product, this compound.

This route separates the iodination and esterification steps, which can sometimes provide better control over the reaction and purification processes compared to direct iodination of the pre-formed ester. Another precursor-based approach involves the reductive alkylation of mthis compound to give its diethyl derivative, which is then hydrolyzed to the corresponding acid. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFCBYVKPRHTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332634 | |

| Record name | ethyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62875-84-7 | |

| Record name | ethyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Amino 3 Iodobenzoate

Multi-step Reaction Sequences for Structural Elaboration

A common and practical approach for the synthesis of this compound involves a two-step process starting from the commercially available Ethyl 4-aminobenzoate (B8803810), also known as Benzocaine. This method is advantageous as it builds upon a well-established precursor. The sequence involves the direct iodination of the aromatic ring, a reaction that is regioselectively controlled by the activating and ortho-, para-directing amino group.

Step 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)

While Ethyl 4-aminobenzoate is often sourced commercially, its synthesis is a classic example of a multi-step process in organic chemistry. A typical route begins with p-toluidine (B81030). chemistry-online.com The amino group of p-toluidine is first protected by acetylation with acetic anhydride (B1165640) to form 4'-methylacetanilide (B420711). chemistry-online.com This protection prevents the oxidation of the amino group in the subsequent step. The methyl group of 4'-methylacetanilide is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4), yielding p-acetamidobenzoic acid. chemistry-online.com Following the oxidation, the protecting acetyl group is removed by acid-catalyzed hydrolysis to give 4-aminobenzoic acid. chemistry-online.com The final step in the synthesis of Benzocaine is the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chemistry-online.com

Another documented method for producing Ethyl 4-aminobenzoate is through the reduction of Ethyl 4-nitrobenzoate. orgsyn.orgorgsyn.org This reduction can be achieved using various reagents, including tin and hydrochloric acid, or through catalytic hydrogenation. orgsyn.orgathabascau.ca A notable method involves the use of indium powder and ammonium (B1175870) chloride in aqueous ethanol, which provides a high yield of the desired product. orgsyn.org

Step 2: Iodination of Ethyl 4-aminobenzoate

The introduction of the iodine atom at the 3-position of the benzene ring is achieved through electrophilic aromatic substitution. The amino group at the 4-position is a strongly activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, the iodination occurs at one of the ortho positions, which is the 3-position.

A common reagent used for this iodination is iodine monochloride (ICl). The reaction is typically carried out in a suitable solvent, such as dichloromethane. The reaction of Ethyl 4-aminobenzoate with iodine monochloride leads to the formation of this compound. A similar strategy has been reported for the synthesis of the di-iodinated derivative, Ethyl 4-amino-3,5-diiodobenzoate, where Benzocaine is treated with iodine monochloride, suggesting the feasibility of mono-iodination under controlled conditions. chemicalbook.com

The synthesis of the related compound, mthis compound, has also been documented, further supporting this synthetic approach. nih.gov The general procedure involves the careful addition of the iodinating agent to a solution of the aminobenzoate ester.

The following table summarizes the key reaction in the structural elaboration of Ethyl 4-aminobenzoate to its 3-iodo derivative.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Key Findings |

| Iodination | Ethyl 4-aminobenzoate | Iodine monochloride (ICl), Dichloromethane | This compound | This reaction is a regioselective electrophilic aromatic substitution. The activating amino group directs the iodine to the ortho position (C-3). The related synthesis of the di-iodinated product using ICl demonstrates the utility of this reagent. chemicalbook.com |

Chemical Transformations and Derivative Synthesis from Ethyl 4 Amino 3 Iodobenzoate

Reactions Involving the Amino Group

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a key site of reactivity in Ethyl 4-amino-3-iodobenzoate. Its nucleophilic nature allows for reactions such as acylation and diazotization, which open pathways to a wide array of functionalized molecules.

Acylation Reactions (e.g., with p-toluenesulfonyl chloride)

Acylation of the amino group in this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, is a standard method for the synthesis of sulfonamide derivatives. This reaction, known as sulfonamidation, converts the primary amine into a sulfonamide linkage (-NH-SO₂-).

The reaction between this compound and p-toluenesulfonyl chloride results in the formation of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. In this transformation, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This creates a new nitrogen-sulfur bond, characteristic of a sulfonamide.

The synthesis of sulfonamides from primary amines and sulfonyl chlorides is typically conducted under basic conditions. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The reaction is generally carried out in an inert solvent like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) at room temperature. While often uncatalyzed, specific transformations may benefit from catalysts to improve yield or reaction time.

| Parameter | Typical Condition | Purpose |

| Reagents | Amine, Sulfonyl Chloride | Starting materials |

| Base | Pyridine, Triethylamine (Et₃N) | HCl scavenger |

| Solvent | Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN) | Reaction medium |

| Temperature | Room Temperature | Mild reaction condition |

Diazotization and Subsequent Reactions (e.g., azide formation)

Diazotization is a pivotal reaction for aromatic primary amines, converting the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). This intermediate is typically unstable and is generated in situ before being subjected to various nucleophilic substitution reactions.

A key application of diazotization of this compound is the synthesis of Ethyl 4-azido-3-iodobenzoate. nih.gov This process involves two main steps:

Diazotization : The amino group of this compound is treated with a nitrous acid source, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (e.g., 4 °C) to form the corresponding diazonium salt. nih.gov

Azide Substitution : The in situ generated diazonium salt is then treated with an azide source, such as sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to form the final product, Ethyl 4-azido-3-iodobenzoate. nih.gov

The detailed reaction parameters for a reported synthesis are provided in the table below. nih.gov

| Step | Reagent | Solvent | Temperature | Duration |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Methyl Acetate (B1210297) (MeOAc) | 4 °C | 45 min |

| Substitution | Sodium Azide (NaN₃) | Methyl Acetate (MeOAc) | 4 °C | 15 min (addition) |

The diazonium salt derived from this compound is an excellent substrate for a range of nucleophilic aromatic substitution reactions. The diazonium group (-N₂⁺) is one of the best leaving groups in organic chemistry, facilitating the introduction of a wide variety of nucleophiles onto the aromatic ring. The formation of Ethyl 4-azido-3-iodobenzoate through the reaction with sodium azide is a prominent example of such a substitution. nih.gov Other nucleophiles, such as halides (in Sandmeyer reactions) or hydroxyl groups, could theoretically be introduced in a similar fashion, although the synthesis of the azide derivative is a well-documented pathway. nih.gov

Formation of Imides and Schiff Bases (derived from ethyl-4-aminobenzoate)

The reactivity of the amino and ester groups, characteristic of the parent compound ethyl-4-aminobenzoate, allows for the synthesis of various heterocyclic systems. These transformations typically begin with the conversion of the ethyl ester to a more reactive hydrazide intermediate.

The synthesis of 4-aminobenzohydrazide is a common and straightforward transformation starting from ethyl-4-aminobenzoate. The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine. Typically, ethyl-4-aminobenzoate is treated with hydrazine hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695). researchgate.netanjs.edu.iqrsc.org The mixture is often refluxed or stirred at room temperature for several hours to ensure complete conversion. nih.govnih.gov This process efficiently yields 4-aminobenzohydrazide, a stable crystalline solid, which serves as a crucial precursor for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

Table 1: Synthesis of 4-aminobenzohydrazide from Ethyl-4-aminobenzoate

| Reactants | Solvent | Conditions | Yield | Reference |

| Ethyl-4-aminobenzoate, Hydrazine hydrate (80%) | Ethanol | Not specified | Not specified | researchgate.net |

| Ethyl-4-aminobenzoate, Hydrazine hydrate | Ethanol | Stirred for 12h at room temperature | Not specified | nih.gov |

The 4-aminobenzohydrazide synthesized from ethyl-4-aminobenzoate is a key intermediate for constructing 1,3,4-oxadiazole rings. researchgate.net The 1,3,4-oxadiazole moiety is a valued aromatic heterocycle in medicinal chemistry. rsc.org The general synthetic strategy involves the condensation of the hydrazide with a one-carbon electrophile, followed by cyclodehydration. ijper.org

Common methods include reacting 4-aminobenzohydrazide with various carboxylic acids, which upon heating in the presence of a dehydrating agent like phosphorus oxychloride, yield 2,5-disubstituted 1,3,4-oxadiazoles. ijper.org Alternative approaches involve the oxidative cyclization of aroyl hydrazones, which are formed from the reaction of the hydrazide with aldehydes or ketones. researchgate.net These methods provide a versatile route to a wide range of oxadiazole derivatives, leveraging the reactivity of the hydrazide functional group. uobaghdad.edu.iqresearchgate.net

Reactions Involving the Iodo Group

The carbon-iodine bond in this compound is a prime site for modification, particularly through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity and utility of the scaffold.

Palladium catalysts are exceptionally effective for activating the C-I bond in aryl iodides for cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides allows for selective transformations under relatively mild conditions. wikipedia.org

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org

This compound has been successfully employed as a substrate in Sonogashira coupling. In a documented procedure, it was reacted with trimethylsilylacetylene using a catalytic system of bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). rsc.org The reaction was carried out in tetrahydrofuran (THF) with triethylamine (Et₃N) as the base, proceeding overnight at room temperature to afford the coupled product in high yield. rsc.org

Table 2: Sonogashira Coupling of this compound

| Coupling Partner | Catalysts | Base / Solvent | Conditions | Yield | Reference |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | Room temperature, overnight | 84% | rsc.org |

Stannylation involves the introduction of a trialkylstannyl group, typically tributylstannyl, onto an aromatic ring. This transformation converts aryl iodides into organotin compounds, which are highly versatile intermediates for subsequent cross-coupling reactions, such as the Stille coupling. nih.gov Palladium-catalyzed stannylation provides a mild and efficient method for this conversion, selective for aryl iodides. nih.govresearchgate.net

The reaction is generally carried out by treating the aryl iodide, such as this compound, with a distannane reagent like hexabutylditin (Sn₂Bu₆) or a tin hydride like tributyltin hydride (HSnBu₃). researchgate.net The process is catalyzed by a palladium(0) or palladium(II) complex. nih.govrudn.ru These reactions are often compatible with a wide range of functional groups and can be performed under mild, often solvent-free, conditions, making them accessible for complex molecules. nih.govrudn.ru The resulting ethyl 4-amino-3-(tributylstannyl)benzoate becomes a valuable precursor for further synthetic elaborations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling and Related Processes

While direct examples of Suzuki-Miyaura coupling with this compound are not prevalent in the provided research, the compound is an ideal substrate for related palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. These reactions are fundamental in organic synthesis for creating C-C bonds.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This compound has been successfully used as the aryl iodide component in such a reaction. For instance, it can be reacted with trimethylsilylacetylene in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) co-catalyst (CuI). rsc.org This reaction is typically carried out in a solvent like tetrahydrofuran (THF) with a base such as triethylamine (Et3N). rsc.org The resulting product is a silylated arylacetylene, which can be subsequently desilylated using a base like potassium carbonate in methanol to yield the terminal arylacetylene.

The general conditions for these types of palladium-catalyzed couplings highlight the importance of the catalyst system, base, and solvent in achieving high yields. organic-chemistry.orgbeilstein-journals.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency. organic-chemistry.org

Table 1: Example Conditions for Sonogashira Coupling

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Trimethylsilylacetylene | Coupling Partner |

| Catalyst | PdCl2(PPh3)2 (5 mol%) | C-C bond formation |

| Co-catalyst | CuI (5 mol%) | Accelerates reaction |

| Base | Triethylamine (Et3N) | Neutralizes HX byproduct |

| Solvent | Tetrahydrofuran (THF) | Reaction Medium |

| Temperature | Room Temperature | Reaction Condition |

This table represents typical conditions for a Sonogashira cross-coupling reaction. rsc.org

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the leaving group is the iodide atom. However, the substituent para to the iodine is an amino (-NH2) group, which is a strong electron-donating group. Electron-donating groups destabilize the negatively charged intermediate required for the SNAr mechanism, thus deactivating the ring towards nucleophilic attack. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. The reactivity trend for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. masterorganicchemistry.comyoutube.com

Reactions Involving the Ester Group

The ethyl ester group of the molecule can be modified through several standard organic transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 4-azido-3-iodobenzoic acid)

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-iodobenzoic acid, under either acidic or basic conditions. This reaction is a standard transformation for esters.

To synthesize a derivative like 4-azido-3-iodobenzoic acid, a multi-step sequence would be required. First, the amino group of 4-amino-3-iodobenzoic acid (obtained from hydrolysis of the ester) would be converted into a diazonium salt using sodium nitrite (NaNO2) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with sodium azide (NaN3) to replace the diazonium group with an azido group, yielding 4-azido-3-iodobenzoic acid.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol or propanol) in the presence of an acid or base catalyst. For example, reacting the ethyl ester with an excess of methanol and a catalytic amount of sulfuric acid would lead to the formation of Mthis compound. This equilibrium-driven process is typically pushed toward the desired product by using a large excess of the new alcohol.

Reduction to Alcohol Derivatives (e.g., (4-amino-3-iodophenyl)methanol)

The ester functional group can be reduced to a primary alcohol. The reduction of this compound yields (4-amino-3-iodophenyl)methanol. bldpharm.com This transformation is typically accomplished using a strong reducing agent, most commonly Lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent like diethyl ether or THF. The reaction involves the nucleophilic attack of hydride ions from LiAlH4 on the ester carbonyl carbon, followed by a workup with water to protonate the resulting alkoxide. Care must be taken during the workup to neutralize the reactive aluminum byproducts.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 62875-84-7 | C9H10INO2 |

| 4-azido-3-iodobenzoic acid | Not available | C7H4IN3O2 |

| (4-amino-3-iodophenyl)methanol | 388121-68-4 | C7H8INO |

| Trimethylsilylacetylene | 1066-54-2 | C5H10Si |

| 4-amino-3-iodobenzoic acid | 13424-69-8 | C7H6INO2 |

Crystallographic and Supramolecular Studies of Ethyl 4 Amino 3 Iodobenzoate Derivatives

Polymorphism and Crystal Engineering

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.

While comprehensive studies on the polymorphism of Ethyl 4-amino-3-iodobenzoate are not extensively detailed in publicly available literature, the principles of crystal engineering suggest that this molecule, with its capacity for various intermolecular interactions, could potentially form multiple polymorphic structures under different crystallization conditions.

The analysis of different crystal forms is fundamental to understanding a compound's solid-state behavior. Crystal systems, such as triclinic and monoclinic, describe the symmetry of the crystal lattice. For a compound like this compound, different polymorphs would likely belong to different crystal systems. For instance, a triclinic polymorph would have lower symmetry compared to a monoclinic form. The specific arrangement of molecules and the resulting crystal system would be determined by the subtle interplay of intermolecular forces during the crystallization process. Detailed characterization would require techniques such as powder X-ray diffraction (PXRD) to identify and distinguish between different crystalline forms.

For this compound, an SC-XRD analysis would provide critical data, including the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This information forms the basis for a complete understanding of the compound's crystal structure and its supramolecular assembly. Although specific SC-XRD data for this compound is not readily found in the cited literature, studies on analogous compounds, such as Ethyl 4-amino-3-methylbenzoate, have successfully employed this technique to elucidate their crystal structures, often revealing a triclinic crystal system. nih.gov

Below is a hypothetical interactive table representing the kind of crystallographic data that would be obtained from an SC-XRD analysis of a triclinic polymorph of this compound.

| Parameter | Value |

| Chemical Formula | C₉H₁₀INO₂ |

| Formula Weight | 291.09 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

| Density (calculated) | Hypothetical Value g/cm³ |

| Temperature | Hypothetical Value K |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are collectively responsible for the stability and structure of the crystal lattice.

Hydrogen bonds are among the most important interactions in determining the supramolecular structure of organic compounds. In this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (-COO-) and potentially the iodine atom can act as acceptors. This could lead to the formation of various hydrogen bonding motifs, such as N–H···O and C–H···O interactions, which are common in similar structures. nih.gov The presence of an iodine atom also introduces the possibility of N–H···I hydrogen bonds, which, while less conventional, can play a role in the crystal packing. These interactions would link molecules into chains, sheets, or more complex three-dimensional networks.

Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

This analysis provides a visual representation of intermolecular contacts and can be color-mapped to highlight different properties. For example, the d_norm surface uses a red-white-blue color scheme to indicate contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively, with red spots highlighting close intermolecular contacts. nih.gov

Theoretical and Computational Investigations of Ethyl 4 Amino 3 Iodobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational method used to investigate the electronic structure, geometry, and energetic properties of molecules. For a molecule like Ethyl 4-amino-3-iodobenzoate, DFT studies would provide significant insights into its behavior at a quantum-mechanical level.

DFT calculations are instrumental in mapping the electronic landscape of a molecule, which governs its interactions. Key electronic features of interest include the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The presence of the iodine atom introduces specific noncovalent interactions, most notably halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site. nih.gov In this compound, the C-I bond would induce a region of positive electrostatic potential on the outer side of the iodine atom, allowing it to act as a halogen bond donor to Lewis bases.

Furthermore, the molecule can participate in a variety of other noncovalent interactions:

Hydrogen Bonding: The amino (-NH₂) group is a classic hydrogen bond donor, and the carbonyl oxygen (C=O) of the ester group is a strong hydrogen bond acceptor.

π-π Stacking: The aromatic ring can engage in stacking interactions with other π-systems. nih.gov

DFT, combined with methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot analysis, can identify and characterize these interactions, revealing their relative strengths and geometric preferences. nih.gov Studies on similar aromatic systems demonstrate that these interactions are crucial in determining crystal packing and molecular recognition. nih.govbg.ac.rs

Table 1: Predicted Noncovalent Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group/Region | Predicted Role |

|---|---|---|---|

| Halogen Bonding | Iodine (σ-hole) | Lewis Bases (e.g., O, N atoms) | Crystal packing, molecular recognition |

| Hydrogen Bonding | Amino (-NH₂) | H-bond acceptors (e.g., C=O) | Dimer formation, network stabilization |

| Hydrogen Bonding | H-bond donors (e.g., H₂O) | Carbonyl Oxygen (C=O) | Solvation, crystal hydrate (B1144303) formation |

| π-π Stacking | Aromatic Ring | Other aromatic systems | Supramolecular assembly |

The flexibility of the ethyl ester group means that this compound can exist in multiple conformations. Conformational analysis involves studying the energetics of these different spatial arrangements, known as rotamers, which arise from rotation around single bonds. lumenlearning.comlibretexts.org

The primary rotational freedom is around the C(ring)-C(ester) and the O-CH₂ bonds. DFT calculations can map the potential energy surface for these rotations to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov For esters attached to aromatic rings, the planarity of the system is often favored to maximize conjugation between the carbonyl group and the ring. However, steric hindrance from the adjacent iodine atom could force the ester group out of the plane of the benzene (B151609) ring.

The relative energies of different conformers are determined by a balance of steric repulsion and electronic effects like hyperconjugation. ic.ac.uk Theoretical studies on similar molecules, such as procaine (B135) and its analogs, show that the relative orientation of the amino and ester groups is critical for biological activity, highlighting the importance of conformational preferences. nih.gov

Table 2: Representative Torsional Energy Barriers for Analogs

| Bond Rotation | Analogous System | Typical Energy Barrier (kcal/mol) | Most Stable Conformation |

|---|---|---|---|

| C(ring)-C(ester) | Ethyl Benzoate (B1203000) | 4 - 7 | Planar or near-planar |

| O-CH₂ (ester) | Simple Ethyl Esters | 1 - 3 | Staggered |

| C(ring)-NH₂ | Aniline | ~3.5 | Pyramidal (inversion barrier) |

Note: Data is representative of similar chemical moieties and serves as an estimation for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. kummerlaender.eu While DFT is excellent for static properties, MD is essential for understanding how molecules like this compound behave in a realistic environment, such as in solution or within a crystal lattice.

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for the system. This allows for the study of:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amino and ester groups, and the hydrophobic aromatic ring and iodine atom.

Conformational Dynamics: The transitions between different rotamers of the ethyl group in solution, and the timescale of these changes. researchgate.net

Transport Properties: Calculation of properties like the diffusion coefficient.

Intermolecular Interactions: Observing the formation and lifetime of hydrogen bonds and halogen bonds with solvent molecules or other solute molecules.

Simulations of benzene and its derivatives have provided detailed insights into the structure of the first solvation shell and the dynamics of molecular reorientation in the liquid phase. researchgate.net For this compound, MD would reveal how the interplay of hydrogen bonding, halogen bonding, and hydrophobic effects dictates its behavior in a condensed phase.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical methods, particularly those based on DFT, are widely used to predict the reactivity of molecules. mdpi.comresearchgate.net For an aromatic compound like this compound, these calculations can predict the most likely sites for electrophilic aromatic substitution.

Reactivity is often analyzed using "conceptual DFT" descriptors, which are derived from the molecule's electronic structure:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack. The shape and energy of the HOMO can pinpoint the most nucleophilic atoms.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (electron-rich) are attractive to electrophiles.

Fukui Functions: These functions quantify the change in electron density when an electron is added or removed, providing a more sophisticated prediction of reactive sites for nucleophilic and electrophilic attack.

In this compound, the aromatic ring is activated by the electron-donating amino group (-NH₂) and deactivated by the electron-withdrawing ester (-COOEt) and iodo (-I) groups. The amino group is a strong ortho-, para- director. Since the para position is blocked, it strongly directs incoming electrophiles to the ortho position (C5). The iodine atom is also an ortho-, para- director, but a deactivator. Its directing effect would reinforce the amino group's influence towards C5. Computational studies on substituted anilines confirm that electron-donating groups enhance the rate of electrophilic substitution. nih.gov Quantum chemical calculations would precisely quantify the relative activation/deactivation of each carbon atom on the ring, providing a clear prediction of regioselectivity in chemical reactions. wuxiapptec.com

Applications of Ethyl 4 Amino 3 Iodobenzoate in Advanced Research

Role as a Key Intermediate in Complex Molecule Synthesis

The specific placement of reactive sites on the Ethyl 4-amino-3-iodobenzoate molecule—the nucleophilic amino group, the ester suitable for modification, and the iodine atom positioned for cross-coupling reactions—makes it an ideal starting material for constructing intricate molecular frameworks.

Precursor for Carbazole Alkaloids

Carbazole alkaloids are a class of naturally occurring compounds known for their wide spectrum of biological activities, including antitumor, anti-inflammatory, and antibiotic properties. The synthesis of these complex tricyclic structures often relies on the strategic formation of the central pyrrole ring fused to two benzene (B151609) rings.

Research has demonstrated that a close analog, mthis compound, is a highly effective precursor for the synthesis of several carbazole alkaloids. In a key synthetic strategy, this compound undergoes a copper-promoted N-arylation reaction with various boronic acids. This reaction forms a crucial diarylamine intermediate which can then be cyclized to form the carbazole core. This methodology has been successfully applied to the total synthesis of a range of natural products. nih.govacs.org Given the minor difference between a methyl and an ethyl ester in this context, this compound serves as an equivalent and crucial starting material for these synthetic campaigns.

Table 1: Carbazole Alkaloids Synthesized Using 4-Amino-3-iodobenzoate Precursors

| Carbazole Alkaloid | Synthetic Method | Precursor |

| Clausine-C | Copper-promoted N-arylation | Mthis compound |

| Clausine-L | Copper-promoted N-arylation | Mthis compound |

| Clausine-H | Copper-promoted N-arylation | Mthis compound |

| Glycozoline | Copper-promoted N-arylation | Mthis compound |

| Glycozolidine | Copper-promoted N-arylation | Mthis compound |

Building Block for Substituted Indoles

The indole scaffold is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient methods for synthesizing substituted indoles is a central goal in organic chemistry. This compound, as an ortho-iodoaniline derivative, is an ideal substrate for powerful palladium-catalyzed heteroannulation reactions used to construct the indole ring system.

One of the most prominent of these methods is the Larock indole synthesis . This reaction involves the palladium-catalyzed coupling of an ortho-iodoaniline with a disubstituted alkyne, followed by an intramolecular cyclization to form a 2,3-disubstituted indole. acs.orgwikipedia.org The presence of the iodine atom and the adjacent amino group on this compound makes it a prime candidate for this transformation, allowing for the direct installation of various substituents onto the indole core.

Furthermore, the initial step in many modern indole syntheses involves a Sonogashira coupling between an ortho-iodoaniline and a terminal alkyne. This reaction, catalyzed by palladium and copper complexes, forms an ortho-alkynyl aniline intermediate, which can then be cyclized under various conditions to yield the indole product. researchgate.netnih.gov this compound is readily employed in such Sonogashira couplings, serving as a foundational building block for a diverse library of substituted indoles. acs.org

Synthesis of Peptides and Conformational Constraints

In peptide chemistry and drug design, controlling the three-dimensional shape of a peptide is crucial for its biological activity and stability. One effective strategy is to incorporate unnatural amino acids that introduce conformational constraints, restricting the flexibility of the peptide backbone and locking it into a bioactive shape. researchgate.netnih.gov

Medicinal Chemistry Research

The structural features of this compound make it a valuable starting point for the discovery and synthesis of new drug candidates. Its ability to participate in a variety of chemical reactions allows medicinal chemists to generate diverse molecular structures for biological screening.

Development of Pharmaceutical Leads and Drug Candidates

The process of drug discovery often begins with the synthesis of a large number of diverse compounds, known as a chemical library, which are then tested for activity against a specific biological target. This compound is an excellent scaffold for generating such libraries. For instance, derivatives of this compound have been synthesized and studied for their polymorphic behavior, which is a critical aspect of pharmaceutical development affecting a drug's stability and bioavailability. researchgate.netresearchgate.net

The iodo-substituent is particularly useful as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of different chemical groups. The amino group can be readily acylated or alkylated to further increase molecular diversity. This synthetic versatility enables the rapid creation of novel compounds that can be evaluated as potential leads in drug discovery programs targeting a range of diseases, from cancer to infectious agents. For example, derivatives containing the iodobenzoyl moiety, such as IBNtxA (3-iodobenzoyl naltrexamine), have been investigated as atypical opioid analgesics. wikipedia.org

Synthesis of Biologically Active Molecules

Beyond its role in generating libraries for screening, this compound is a direct precursor to classes of molecules with known and potent biological activity.

As discussed previously, the compound is instrumental in the synthesis of carbazole alkaloids and substituted indoles . Both of these heterocyclic families are rich sources of biologically active compounds.

Carbazoles derived from this starting material have shown significant potential as anticancer agents, kinase inhibitors, and antimicrobials. nih.gov

Indoles are the core structure of numerous blockbuster drugs, including the anti-inflammatory drug Indomethacin and various serotonin receptor agonists used to treat migraines and depression. nih.gov The ability to synthesize complex indoles from this compound provides a direct route to new potential therapeutics.

Additionally, the core structure has been incorporated into other molecular frameworks to explore novel biological activities. For example, it has been used to synthesize sulfonamide derivatives and precursors for radioiodinated agents for use in medical imaging and therapy. nih.govresearchgate.net This highlights the compound's broad utility in constructing molecules designed to interact with and modulate biological systems.

Radiopharmaceutical Precursors (e.g., for radioiodination)

The presence of an iodine atom in this compound makes it a compound of interest in the field of radiopharmaceuticals, particularly as a precursor for radioiodination. Radioiodination is the process of incorporating a radioactive isotope of iodine into a molecule, which can then be used for diagnostic imaging or targeted radiotherapy.

The 4-aminobenzoic acid core is a known substrate for direct and regioselective radioiodination. acs.org This suggests that this compound could be a suitable candidate for similar radio-labeling strategies. The amino group can be diazotized and subsequently replaced with a radioiodine atom, a common method for introducing radioiodine into aromatic rings.

Furthermore, this compound shares a structural resemblance to precursors used in the synthesis of established radio-iodination agents. For instance, the synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), an agent for labeling proteins and peptides, utilizes a similar substituted iodobenzoate core. researchgate.net This structural parallel indicates the potential of this compound to be chemically modified to create novel radio-iodination agents.

Table 1: Potential Radioiodination Precursor Characteristics

| Feature | Relevance to Radioiodination |

| Iodine Atom | Can be replaced with a radioactive iodine isotope. |

| Amino Group | Can be converted to a diazonium salt for radioiodine substitution. |

| Aromatic Ring | Provides a stable scaffold for the radiolabel. |

Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions. It involves a "bait" molecule (the photoaffinity probe) that, upon photoactivation, forms a covalent bond with its "prey" (the target protein). While direct research on this compound as a photoaffinity probe is not extensively documented, its structure offers potential for modification into such a tool.

The aromatic ring of this compound can be functionalized with a photoactivatable group, such as an azide or a diazirine. The amino group could serve as a point of attachment for a linker connected to a reporter tag (e.g., biotin or a fluorophore), which is essential for the detection and identification of the labeled protein. The iodo-substituted aminobenzoate scaffold itself could be part of the ligand that directs the probe to a specific protein target.

Beyond its role as a precursor for radiolabeling, the core structure of this compound is relevant to the development of other types of imaging agents. The incorporation of iodine atoms into molecules can enhance their X-ray attenuation properties, making them suitable as contrast agents for computed tomography (CT). Research has demonstrated that incorporating aryl-iodo monomers into polyesters enhances their radio-opaque properties, making them visible in X-ray imaging. nih.govresearchgate.net This principle suggests that molecules derived from this compound could be explored for the development of novel small-molecule or polymeric CT contrast agents.

Materials Science Research

The unique combination of functional groups in this compound also presents opportunities in the field of materials science, particularly in the synthesis of functional polymers.

This compound can be considered a functional monomer for incorporation into various polymer backbones. The amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxides, or polyureas, respectively. The ethyl ester group can also undergo transesterification to be integrated into polyester chains.

The presence of the iodine atom in the resulting polymer can impart specific properties. For example, the synthesis of iodine-functionalized hypercrosslinked polymers has been shown to yield materials with catalytic activity. rsc.orgrsc.org This suggests that polymers derived from this compound could possess novel catalytic or reactive properties.

The incorporation of halogen atoms, such as iodine, into polymer structures is a known strategy to enhance their properties. Halogenated polymers often exhibit increased thermal stability and chemical resistance due to the strong carbon-halogen bonds and the bulky nature of the halogen atoms, which can restrict chain mobility and protect the polymer backbone from chemical attack.

Table 2: Potential Impact of Incorporating this compound into Polymers

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | Strong C-I bond and increased char yield upon decomposition. |

| Chemical Resistance | Increased | Steric hindrance from the iodine atom protecting the polymer backbone. |

| Flame Retardancy | Increased | Halogens can act as radical scavengers in the gas phase during combustion. |

| Refractive Index | Increased | High electron density of the iodine atom. |

| X-ray Attenuation | Increased | Potential for use in radio-opaque materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Ethyl 4-amino-3-iodobenzoate, and how is reaction progress monitored?

- Methodological Answer : this compound is synthesized via esterification of 4-amino-3-iodobenzoic acid with ethanol under acidic conditions. A common derivatization route involves reacting it with electrophiles like p-toluenesulfonyl chloride (1.05 equiv) in pyridine at room temperature for 2 hours, followed by quenching with water . Reaction progress is monitored using thin-layer chromatography (TLC) on precoated silica gel plates .

- Characterization : Purification typically involves extraction (ethyl acetate/water) and flash chromatography. Confirmation of structure employs single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation and SHELX software for refinement .

Q. What spectroscopic and crystallographic techniques are commonly employed to characterize this compound and its derivatives?

- Techniques :

- NMR : ¹H/¹³C NMR for verifying substituent positions and purity.

- SC-XRD : Data collected using a Bruker Kappa Apex-II diffractometer. Structure solutions utilize SHELXS-97, with refinement in SHELXL-2018/3 .

- TLC : Used for real-time reaction monitoring .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound derivatives, particularly in cases of twinning or low-resolution data?

- Methodological Considerations :

- Twinning : Apply twin law refinement in SHELXL, leveraging its robustness for pseudo-merohedral twinning .

- Low-Resolution Data : Use high redundancy during data collection (e.g., multi-scan integration via SAINT software) to improve signal-to-noise ratios .

- Validation Tools : PLATON and Mercury 4.0 for symmetry checks and visualization .

Q. What methodological considerations are critical when employing this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura?

- Optimization Strategies :

- Catalyst System : Pd(PPh₃)₄ (1.5 mol%) with pinacolborane as the boron source in dioxane at 90°C for 8 hours .

- Base Selection : Et₃N (5 equiv) enhances transmetallation efficiency.

- Workup : Post-reaction, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography .

- Challenges : Competing protodeiodination can occur; monitor via LC-MS to confirm coupling efficiency.

Q. How does the electronic environment of the iodine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insights :

- Directing Effects : The ortho-iodo group activates the aromatic ring for electrophilic substitution but may hinder NAS due to steric bulk.

- Halogen Bonding : Iodine’s polarizability can stabilize transition states in reactions with soft nucleophiles (e.g., thiols).

Q. What strategies can be employed to mitigate competing side reactions during the derivatization of the amino group in this compound?

- Protection/Deprotection : Convert the amino group to a sulfonamide (e.g., using p-toluenesulfonyl chloride) to prevent unwanted alkylation or oxidation .

- Reductive Alkylation : Under acidic conditions (e.g., acetic acid), use NaBH₄ to selectively reduce imine intermediates while preserving the ester group .

- Stoichiometry Control : Limit electrophile equivalents (1.05–1.1 equiv) to minimize over-reaction .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives?

- Stepwise Approach :

Cross-Validation : Compare NMR peak assignments with XRD-derived bond lengths and angles.

Dynamic Effects : Consider rotational flexibility in solution (NMR) versus static crystal packing (XRD).

Crystallographic Disorder : Use SHELXL’s PART instructions to model disordered regions .

- Case Study : In sulfonamide derivatives, XRD confirmed para-substitution, while NMR indicated dynamic rotation of the sulfonyl group .

Methodological Tables

Table 1 : Key Reaction Parameters for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) |

| Boron Source | Pinacolborane (3.7 equiv) |

| Solvent | Dioxane |

| Temperature | 90°C, 8 hours |

| Base | Et₃N (5 equiv) |

| Yield (After Purification) | 65–75% (flash chromatography) |

Table 2 : Crystallographic Refinement Challenges and SHELX Solutions

| Issue | SHEXL Tool/Strategy |

|---|---|

| Twinning | TWIN/BASF commands |

| Low Resolution | High redundancy data collection |

| Disorder | PART/SUMP instructions |

| Hydrogen Bonding | AFIX constraints |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.